(7,9-Dimethylpyrimidino[4',5'-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)am ine
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Overview
Description
(7,9-Dimethylpyrimidino[4’,5’-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiophene and pyridine ring, along with a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,9-Dimethylpyrimidino[4’,5’-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine-thiophene-pyridine structure, followed by the introduction of the phenylethylamine group. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(7,9-Dimethylpyrimidino[4’,5’-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (7,9-Dimethylpyrimidino[4’,5’-4,5]thiopheno[2,3-b]pyridin-4-yl)(phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Properties
Molecular Formula |
C19H18N4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
11,13-dimethyl-N-(1-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine |
InChI |
InChI=1S/C19H18N4S/c1-11-9-12(2)22-19-15(11)16-17(24-19)18(21-10-20-16)23-13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3,(H,20,21,23) |
InChI Key |
HCEKXKZKHDFBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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